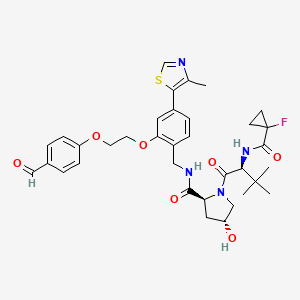
N-((6-cyclopropylpyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((6-cyclopropylpyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Molecular Docking
The research in the field of synthetic chemistry has led to the development of novel pyridine and fused pyridine derivatives, which have been evaluated for their biological activities, including antimicrobial and antioxidant activities. These compounds, synthesized from specific pyridine-3-carbonitrile precursors, have undergone in silico molecular docking screenings, revealing moderate to good binding energies with target proteins, indicating their potential as therapeutic agents (Flefel et al., 2018).
Antitumor Applications
The discovery and development of compounds with antitumor activities is a significant area of research. For instance, compounds with a cyclopropylpyrroloindole core have been studied for their ability to form interstrand DNA cross-links in tumor cells, a mechanism that contributes to their cytotoxic activities. Such studies have implications for the development of new anticancer drugs (Składanowski et al., 2001).
Histone Deacetylase Inhibitors
The design and synthesis of compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, which selectively inhibits histone deacetylases (HDACs), highlight the potential of such molecules in cancer therapy. These inhibitors can block cancer cell proliferation and induce apoptosis, demonstrating the therapeutic promise of compounds related to "N-((6-cyclopropylpyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide" (Zhou et al., 2008).
Antidiarrhoeal and Antimicrobial Activities
Research has also focused on the synthesis and characterization of compounds used as antidiarrhoeal agents, with specific studies examining their affinity for sigma receptors. Such compounds are synthesized starting from related pyrrolidin-2-ylmethylamine precursors, demonstrating the versatility of this chemical backbone in generating therapeutically relevant molecules (Habernickel, 2002).
Heterobifunctional Coupling Agents
The synthesis of heterobifunctional coupling agents, critical for chemoselective conjugation of proteins and enzymes, is another area of application. These agents, incorporating pyrrol-1-yl and benzamide functionalities, are essential tools in biochemical research and drug development, offering high purity and yield in their synthesis (Reddy et al., 2005).
properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c24-20(17-6-8-18(9-7-17)23-11-1-2-12-23)22-14-15-3-10-19(21-13-15)16-4-5-16/h1-3,6-13,16H,4-5,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPSYTNUWLOVSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2569717.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2569722.png)
![N-(4-Fluorophenyl)-4-[[methyl(prop-2-enoyl)amino]methyl]piperidine-1-carboxamide](/img/structure/B2569723.png)
![2-{Bicyclo[2.2.2]octan-1-yl}acetic acid](/img/structure/B2569727.png)

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2569730.png)
![Ethyl 5-[(4-fluorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2569732.png)


![7-Cyclopentyl-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2569736.png)
![N-[4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide](/img/structure/B2569738.png)

![2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide](/img/structure/B2569740.png)